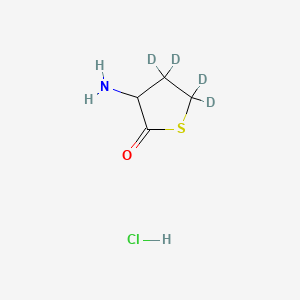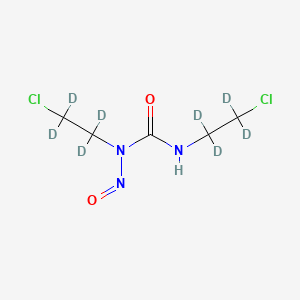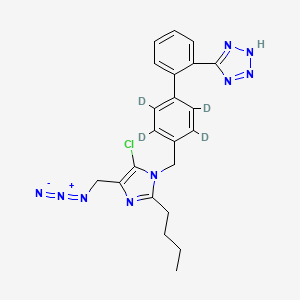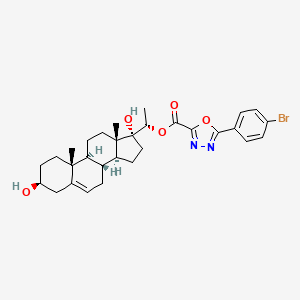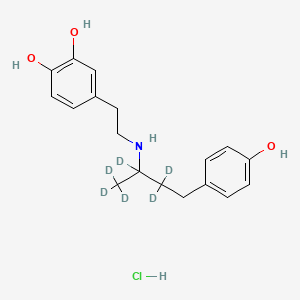
rac Dobutamine-d6 (Major) Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Dobutamine-d6 (Major) Hydrochloride: is a stable isotope-labeled compound used primarily in scientific research. It is a deuterated form of Dobutamine Hydrochloride, a synthetic catecholamine that acts on adrenergic receptors. This compound is particularly valuable in pharmacokinetic and metabolic studies due to its stable isotope labeling, which allows for precise quantitation during drug development processes .
Vorbereitungsmethoden
The synthesis of rac Dobutamine-d6 (Major) Hydrochloride involves the incorporation of deuterium atoms into the Dobutamine Hydrochloride molecule. The synthetic route typically includes the following steps:
Deuteration of Precursors: The starting materials are deuterated to introduce deuterium atoms.
Formation of Dobutamine Structure: The deuterated precursors undergo a series of chemical reactions to form the Dobutamine structure.
Hydrochloride Formation: The final step involves the conversion of the deuterated Dobutamine into its hydrochloride salt form
Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving large-scale deuteration and purification processes to ensure high purity and consistency .
Analyse Chemischer Reaktionen
rac Dobutamine-d6 (Major) Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
rac Dobutamine-d6 (Major) Hydrochloride has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Cardiovascular Research: Used in studies related to cardiac output and myocardial contractility.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and other analytical techniques .
Wirkmechanismus
The mechanism of action of rac Dobutamine-d6 (Major) Hydrochloride is similar to that of Dobutamine Hydrochloride. It primarily acts on beta-1 adrenergic receptors in the heart, leading to increased myocardial contractility and stroke volume. This results in enhanced cardiac output. The compound also has relatively weak activity on alpha-1 and beta-2 adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
rac Dobutamine-d6 (Major) Hydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in precise quantitation studies. Similar compounds include:
Dobutamine Hydrochloride: The non-deuterated form, used primarily in clinical settings.
Deuterated Catecholamines: Other deuterated catecholamines used in pharmacokinetic and metabolic studies.
Isoproterenol Hydrochloride: Another synthetic catecholamine with similar adrenergic receptor activity
These compounds share similar pharmacological properties but differ in their specific applications and the presence of deuterium atoms in this compound, which enhances its utility in research.
Eigenschaften
Molekularformel |
C18H24ClNO3 |
|---|---|
Molekulargewicht |
343.9 g/mol |
IUPAC-Name |
4-[2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D; |
InChI-Schlüssel |
BQKADKWNRWCIJL-RUUVDYPYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Kanonische SMILES |
CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


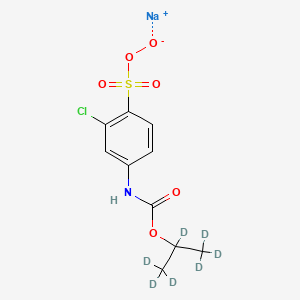
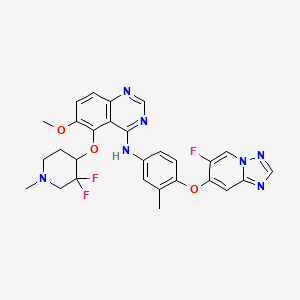
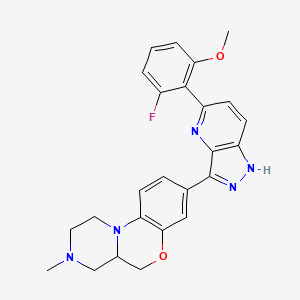
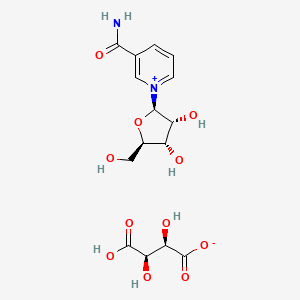
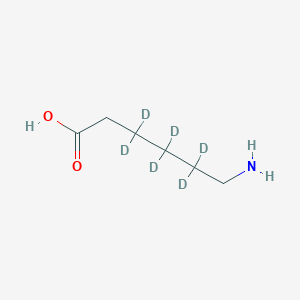
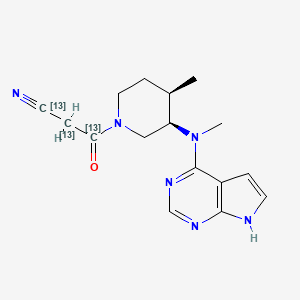
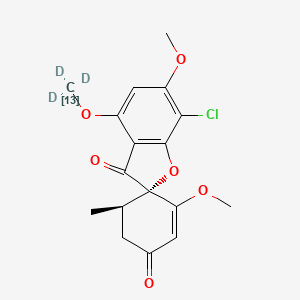
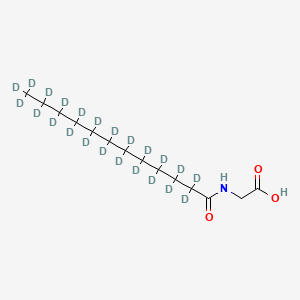
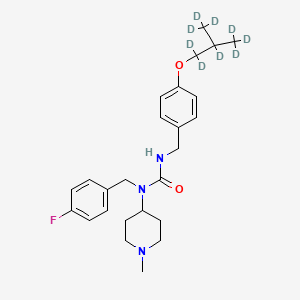
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
